5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3-Fluorophenyl)-1,3-dimethyl-6-(phenethylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of furo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, analgesic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine derivatives typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reactions with alkyl halides or halogenated aliphatic esters . The key intermediates are often synthesized through multi-step processes involving cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for such compounds are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenated aliphatic esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its analgesic properties, providing pain relief in cancer patients.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Inhibition of Tubulin Polymerization: Prevents the formation of microtubules, disrupting cell division and leading to cell death.
Induction of Apoptosis: Activates caspases, leading to programmed cell death.
Inhibition of Kinases: Blocks the activity of specific kinases required for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Known for their antiproliferative and analgesic properties.
Uniqueness
5-(3-Fluorophenyl)-1,3-dimethyl-6-(phenethylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C22H20FN3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O3/c1-25-20(27)18-17(15-9-6-10-16(23)13-15)19(29-21(18)26(2)22(25)28)24-12-11-14-7-4-3-5-8-14/h3-10,13,24H,11-12H2,1-2H3 |
InChI Key |
BWUGDFKOWTVANW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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